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Drug Background and Clinical Pharmacology

Nirogacestat (brand name Ogsiveo) is a small-molecule gamma-secretase inhibitor approved by the US
Food and Drug Administration in November 2023 for the treatment of adult patients with progressing
desmoid tumors who require systemic treatment [1]. As the first targeted therapy specifically approved for
desmoid tumors, nirogacestat represents a significant advancement in the management of this rare
proliferative disease [2]. The drug received Breakthrough Therapy, Fast Track, and Orphan Drug

designations prior to approval, highlighting its importance in addressing this unmet medical need [1].

The recommended dosage is 150 mg administered orally twice daily until disease progression or
unacceptable toxicity occurs [2]. Nirogacestat may be taken with or without food, but patients should
swallow tablets whole without breaking, crushing, or chewing them [3]. From a pharmacokinetic
perspective, nirogacestat demonstrates a mean half-life of 23 hours and reaches steady-state
concentration in approximately 6 days [1]. The drug exhibits high protein binding (99.6%) with

extensive tissue distribution, as evidenced by its large apparent volume of distribution (1430 L) [1].

Interaction Mechanisms and Metabolic Pathways
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Primary Metabolic Pathways and CYP3A4 Role

Nirogacestat undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with
CYP3A4 responsible for approximately 85% of its metabolic clearance through N-dealkylation [1]. Minor
secondary pathways involve CYP2C19, CYP2C9, and CYP2D6 [1]. This extensive dependence on CYP3A4
makes nirogacestat particularly vulnerable to interactions with drugs that inhibit or induce this enzymatic
pathway. Following metabolism, niroegacestat is excreted predominantly in feces (38%) and urine (17 %),

with less than 1% of the unchanged drug recovered in urine [1].

Dual Interaction Profile: Victim and Perpetrator

Nirogacestat exhibits a complex dual interaction profile, functioning both as a "victim" drug (whose
metabolism is affected by other drugs) and a "perpetrator" drug (that affects the metabolism of other
medications) [4]. As a victim drug, nirogacestat exposure is significantly influenced by concomitant
medications that inhibit or induce CYP3A4 activity. As a perpetrator drug, nirogacestat itself demonstrates
inhibitory effects on CYP3A4 and CYP2C19, potentially increasing exposure to substrates of these
enzymes [4]. This dual role necessitates comprehensive interaction screening in both clinical practice and

drug development settings.

Interaction Dynamics with CYP3A4 Modulators

The interaction between nirogacestat and CYP3A4 modulators follows predictable pharmacokinetic
patterns. Strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) can significantly
increase nirogacestat exposure by impeding its primary metabolic pathway, potentially elevating the risk of
adverse events [5]. Conversely, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin)
enhance nirogacestat metabolism, reducing its systemic exposure and potentially compromising therapeutic
efficacy [5]. The magnitude of these interactions can be quantitatively predicted using physiologically based
pharmacokinetic (PBPK) modeling, which has demonstrated high predictive accuracy for CYP3A4-mediated

drug-drug interactions [6].

Table 1: Classification of Nirogacestat Drug Interaction Risks
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Figure 1: Nirogacestat Metabolic Pathway and CYP3A4 Interaction Dynamics
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Quantitative Interaction Assessment and Clinical

Management

Comprehensive Drug Interaction Profile

Nirogacestat demonstrates an extensive interaction profile with 350 known drug interactions identified,

including 123 major interactions, 199 moderate interactions, and 28 minor interactions [7]. Additionally,

there is 1 documented disease interaction and 1 alcohol/food interaction [7]. The meost clinically significant

interactions involve strong CYP3A4 inhibitors and inducers, which require avoidance according to

prescribing recommendations [2]. The high number of interactions necessitates thorough medication review

and reconciliation before initiating nirogacestat therapy, particularly in patients with complex medication

regimens.

Table 2: Clinically Significant Drug Interactions with Nirogacestat

. Effect on
Interaction . -
Perpetrator Drug . Nirogacestat Clinical Management
Mechanism
Exposure
Strong CYP3A4 CYP3A4 Increased AUC and Avoid combination; if unavoidable,
Inhibitors inhibition Cmax monitor for adverse effects
Strong CYP3A4 CYP3A4 Decreased AUC and Avoid combination; consider
Inducers induction Cmax alternative agents
Moderate CYP3A4 CYP3A4 Moderate increase in Avoid combination; use only if
Inhibitors inhibition exposure benefits outweigh risks
Moderate CYP3A4 CYP3A4 Moderate decrease in Avoid combination; use only if
Inducers induction exposure benefits outweigh risks
Gastric Acid Reduced Decreased absorption Avoid PPIs and H2 blockers;
Reducers solubility and exposure stagger antacids by 2 hours
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Food and Dietary Considerations

Nirogacestat administration has specific dietary considerations that can impact its safety and efficacy
profile. Patients should avoid grapefruit products, Seville oranges, and starfruit during treatment with
nirogacestat, as these contain natural compounds that inhibit CYP3A4 activity and may increase drug
exposure [2]. Unlike some oral oncology agents, nirogacestat can be administered with or without food
without significant impact on absorption [3]. This administration flexibility may improve medication

adherence compared to drugs with strict fasting requirements.

Special Population Considerations

While the manufacturer provides no specific dosage recommendations for patients with hepatic or renal
impairment, particular caution is warranted in these populations [3]. Patients with moderate hepatic
impairment (Child-Pugh B) demonstrate altered nirogacestat pharmacokinetics, with mean AUC increased
by up to 16% and mean Cmax decreased by up to 39% [5]. Severe hepatic impairment (Child-Pugh C) has
insufficient data for specific recommendations, suggesting the need for heightened monitoring in this
population [5]. For patients with renal impairment, no dosage adjustment is necessary for those with mild

or moderate impairment (eGFR >41 mL/min/1.73m?) [5].

Experimental Protocols for Interaction Assessment

In Vitro Cytochrome P450 Inhibition Assay

Purpose: To evaluate the inhibitory potential of niregacestat on major CYP450 enzymes, including

CYP3A4, CYP2C19, CYP2C9, and CYP2D6 [1].

Materials and Reagents:

Human liver microsomes (pooled, 0.5 mg/mL protein concentration)

Nirogacestat (test compound) in DMSO (final concentration <0.1%)

CYP-specific substrate cocktails: midazolam (CYP3A4), S-mephenytoin (CYP2C19), diclofenac
(CYP2C9), bufuralol (CYP2D6)

NADPH regeneration system
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e LC-MS/MS system for metabolite quantification
Procedure:

e Prepare incubation mixtures containing human liver microsomes, CYP-specific substrates at Km
concentrations, and nirogacestat (0.1-100 uM range) in phosphate buffer (pH 7.4)

e Pre-incubate mixtures for 5 minutes at 37°C

¢ [nitiate reactions by adding NADPH regeneration system

¢ Terminate reactions at predetermined timepoints with ice-cold acetonitrile containing internal standard

e Centrifuge samples and analyze supernatants via LC-MS/MS for metabolite formation

¢ Include positive control inhibitors (ketoconazole for CYP3A4, tranylcypromine for CYP2C19,
sulfaphenazole for CYP2C9, quinidine for CYP2D6)

e Calculate IC50 values using non-linear regression of inhibition curves

Data Analysis: The percentage inhibition is calculated relative to vehicle control, and IC50 values are
determined from concentration-response curves. Nirogacestat is classified as a strong, moderate, or weak
inhibitor based on the IC50 value and the [I]/IC50 ratio, where [I] represents the predicted maximal plasma

concentration [6].

PBPK Modeling for CYP3A4-Mediated Interactions

Purpose: To develop and validate a physiologically based pharmacokinetic (PBPK) model predicting

CYP3A4-mediated drug interactions with nirogacestat [6].

Model Development:

¢ Input parameters: Incorporate nirogacestat's physicochemical properties (molecular weight 489.66
g/mol, logP), binding data (fu = 0.4%), blood-to-plasma ratio, and permeability

e Enzyme kinetics: Define CYP3A4-mediated metabolic clearance using Vmax and Km values from in
vitro studies

e System parameters: Use built-in population demographics and organ flow rates within the PBPK
platform

e Verification: Compare simulated plasma concentration-time profiles with observed clinical data

DDI Prediction:

¢ Inhibition scenarios: Simulate co-administration with strong/moderate CYP3A4 inhibitors
¢ Induction scenarios: Simulate co-administration with strong/moderate CYP3A4 inducers
¢ Validation: Compare predicted vs. observed AUC and Cmax ratios using the 0.5- to 2-fold criteria
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e Sensitivity analysis: Evaluate impact of key parameters on DDI magnitude

Acceptance Criteria: A PBPK model is considered adequately predictive if 89% of AUC ratio predictions

and 93% of Cmax ratio predictions fall within the 0.5- to 2-fold range of observed values [6].

PBPK Model
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Figure 2: PBPK Model Development Workflow for Nirogacestat DDI Prediction
Clinical Risk Management and Mitigation Strategies

Pre-Treatment Assessment and Screening
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Comprehensive medication review is essential before initiating nirogacestat therapy. This should include
prescription medications, over-the-counter products, and herbal supplements to identify potential
interactions [3]. Particular attention should be paid to medications with narrow therapeutic indices that are

CYP3A4 substrates. Baseline assessments should include:

¢ Dermatologic evaluation to establish baseline skin condition and identify pre-existing lesions [3]
e Liver function tests (ALT, AST, bilirubin) to assess hepatic function [3]

e Serum electrolytes (phosphate, potassium) to establish baseline values [3]

¢ Pregnancy testing for females of reproductive potential [3]

Monitoring and Dosage Modification Protocols

Regular monitoring during nirogacestat treatment is crucial for identifying and managing adverse events

and potential interactions. The recommended monitoring schedule includes:

e Weekly assessment for diarrhea during the first month of therapy, with prompt initiation of
antidiarrheal medications [3]

¢ Monthly liver function tests for the first six months, then as clinically indicated [3]

¢ Regular electrolyte monitoring (phosphate and potassium) at least monthly for the first six months
3]

¢ Periodic dermatologic evaluations every 3-6 months to screen for non-melanoma skin cancers [3]

Table 3: Nirogacestat Dosage Modifications for Adverse Reactions

Adverse Reaction Severity Dosage Modification

Diarrhea Grade 3 or 4 (persisting =3 days Withhold until resolved to Grade <1, then
despite medical therapy) restart at 100 mg twice daily

Hepatotoxicity Grade 2 (ALT/AST =3-5 x ULN) Withhold until <3 x ULN, then restart at

100 mg twice daily

Hepatotoxicity Grade 3 or 4 (ALT/AST >5 x ULN) Permanently discontinue
Hypophosphatemia Grade 3 or 4 (persisting =3 days Withhold until resolved to Grade <1, then
despite replacement) restart at 100 mg twice daily
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Adverse Reaction Severity Dosage Modification
Hypokalemia Grade 3 or 4 despite maximal Withhold until resolved to Grade <1, then
replacement restart at 100 mg twice daily

Management of Specific Interaction Scenarios

For unavoidable interactions with moderate CYP3A4 inhibitors, consider:

¢ Increased monitoring for nirogacestat-associated adverse events
e Temporary dosage reduction to 100 mg twice daily during co-administration
¢ More frequent assessment of liver function and electrolytes

When concomitant acid-reducing therapy is necessary:

o Prefer antacids over proton pump inhibitors or H2 receptor antagonists
e Stagger administration by administering nirogacestat 2 hours before or 2 hours after antacid use

[2]

¢ Monitor for reduced efficacy that may indicate decreased nirogacestat exposure

Conclusion

Nirogacestat presents a complex drug interaction profile centered primarily on its metabolism via
CYP3A4 and its inhibitory effects on CYP3A4 and CYP2C19. Successful management of these interactions
requires systematic pre-treatment assessment, vigilant monitoring during therapy, and prompt
intervention when adverse events occur. The experimental protocols outlined provide robust methodologies
for evaluating and predicting these interactions in drug development settings. Implementation of these
comprehensive management strategies will help optimize the safe and effective use of nirogacestat in

patients with desmoid tumors while minimizing the risks associated with drug interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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